molecular formula C17H13NOS2 B5669250 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Cat. No.: B5669250
M. Wt: 311.4 g/mol
InChI Key: CYAOXLRFMMBBDG-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a sulfur-containing aromatic ketone characterized by a central ethanone backbone substituted with a phenyl group at position 1 and a 4-phenyl-1,3-thiazol-2-ylsulfanyl moiety at position 2. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, confers unique electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS2/c19-16(14-9-5-2-6-10-14)12-21-17-18-15(11-20-17)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAOXLRFMMBBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-1,3-thiazole-2-amine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential in developing drugs for treating infections and other diseases.

    Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The biological activity of 1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the growth of microbial cells by interfering with their metabolic pathways. The thiazole ring plays a crucial role in binding to enzymes or receptors, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Moieties

1-Phenyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
  • Structural Features : Replaces the thiazole ring with a 1,3,4-oxadiazole ring and introduces a pyridinyl group.
  • Key Differences: The oxadiazole lacks sulfur, reducing lipophilicity compared to the thiazole.
  • Implications : Likely exhibits altered bioavailability and target selectivity due to electronic differences .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structural Features : Uses a 1,2,4-triazole ring with fluorophenyl and phenylsulfonyl substituents.
  • Key Differences : The triazole ring introduces additional nitrogen atoms, increasing polarity. Fluorine atoms enhance metabolic stability.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
1-(Adamantan-1-yl)-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]sulfanyl}ethanone
  • Structural Features : Incorporates an adamantyl group and a methyl-substituted thiazole.
  • Key Differences : The bulky adamantyl group improves membrane permeability and resistance to enzymatic degradation.
  • Biological Activity: Acts as a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor (IC₅₀ values in nanomolar range) .

Analogues with Modified Substituents

1-(4-Ethoxyphenyl)-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
  • Structural Features : Features a thiadiazole ring with ethoxy and methoxybenzyl groups.
  • Alkoxy groups improve solubility .
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
  • Structural Features : Includes a benzodioxole ring and nitro-substituted phenyl group.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, which may stabilize radical intermediates or alter binding interactions .
Table 1: Comparative Analysis of Key Compounds
Compound Name Heterocycle Key Substituents Notable Activity/Property Synthesis Method References
Target Compound Thiazole Phenyl, 4-phenylthiazolylsulfanyl Not explicitly reported Likely nucleophilic substitution -
1-Phenyl-2-(5-pyridin-4-yl-oxadiazolylsulfanyl) Oxadiazole Pyridinyl Unknown Not detailed
Adamantyl-thiazole derivative Thiazole Adamantyl, methylthiazole 11β-HSD1 inhibition (IC₅₀ ~ nM) Alkylation of thiol with halide
Triazole derivative () Triazole Difluorophenyl, phenylsulfonyl Antimicrobial (hypothesized) Sodium ethoxide-mediated coupling

Mechanistic and Functional Insights

  • Thiazole vs. Oxadiazole/Triazole : Thiazoles generally exhibit higher lipophilicity and membrane permeability than oxadiazoles or triazoles due to sulfur’s polarizability. However, triazoles offer stronger hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., MCR-1 in ) .
  • Role of Sulfur : The sulfanyl (-S-) linker in the target compound facilitates disulfide bond formation or metal coordination, which is absent in analogues with ether or amine linkers .
  • Electron-withdrawing groups (e.g., nitro in ) may modulate reactivity in catalytic environments .

Biological Activity

1-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize current research findings on the biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2OSC_{17}H_{14}N_2OS, with a molecular weight of approximately 298.37 g/mol. The compound features a thiazole ring which is crucial for its biological activities. The thiazole moiety contributes significantly to the compound's interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32

This table summarizes the comparative antibacterial efficacy of the compound against selected bacterial strains.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29).

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that the compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF-75Doxorubicin0.5
HT297Cisplatin1.0

This table illustrates the effectiveness of the compound relative to established chemotherapeutic agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as steroid sulfatase (STS), which plays a critical role in hormone-dependent cancers.

Inhibition studies using enzymatic assays revealed that the compound significantly reduces STS activity in vitro, supporting its potential as a therapeutic agent in hormone-sensitive cancers.

Case Studies

A notable case study involved the administration of this compound in an animal model for breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis confirmed decreased cell proliferation and increased apoptosis in tumor tissues.

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